4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-9-1-2-11-12(5-9)21-14(17-11)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQIYRVZBHBOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Substrate : 2-Amino-4-chlorophenol (1.0 equiv) and triphosgene (0.33 equiv) as the carbonyl source.
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Catalyst : PINZS (5 mol%) under solvent-free conditions.
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Temperature : 80°C, microwave-assisted (300 W).
Mechanistic Insight :
The reaction proceeds via initial formation of an isocyanate intermediate, followed by cyclization catalyzed by the Brønsted acidic sites of PINZS. The nano-catalyst’s high surface area enhances reaction kinetics and selectivity, minimizing by-products like benzimidazoles.
Azetidine Ring Construction
The azetidine (3-membered saturated nitrogen heterocycle) is synthesized via a modified Wenker cyclization, leveraging intramolecular nucleophilic displacement.
Stepwise Synthesis of Azetidin-3-ylamine
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Starting Material : 1,3-Dibromopropane (1.0 equiv) reacted with benzylamine (2.2 equiv) in THF at 0°C.
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Intermediate : N-Benzyl-3-bromoazetidine (isolated via column chromatography, 78% yield).
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Debenzylation : Hydrogenolysis using Pd/C (10 wt%) in methanol affords azetidin-3-ylamine (quantitative yield).
Critical Note : Steric hindrance necessitates careful control of reaction stoichiometry to prevent oligomerization.
Piperazin-2-one Synthesis
Piperazin-2-one rings are accessible through cyclization of diamino ketones or dipeptide derivatives. A stereoconservative approach inspired by triazolopiperazinone synthesis is adapted.
Cyclization of N-Boc-Protected Diamino Ketone
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Substrate : N-Boc-1,2-diaminopropan-3-one (1.0 equiv).
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Conditions : HCl (4M in dioxane), reflux, 6 hours.
Characterization : X-ray crystallography confirms the planar amide linkage and chair conformation of the piperazin-2-one ring.
Fragment Coupling and Final Assembly
The convergent coupling of the benzoxazole, azetidine, and piperazin-2-one fragments is achieved through sequential nucleophilic acyl substitution and Buchwald–Hartwig amination.
Coupling Protocol
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Azetidine-Benzoxazole Conjugation :
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Piperazin-2-one Installation :
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency. A comparison of key methods is provided below:
| Reaction Step | Catalyst | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Benzoxazole formation | PINZS/ZnO NPs | 92 | 0.25 | |
| Azetidine cyclization | Pd/C | 100 | 3 | |
| Piperazin-2-one cyclization | HCl | 85 | 6 | |
| Final coupling | Pd₂(dba)₃/Xantphos | 76 | 12 |
Challenges and Mitigation Strategies
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Regioselectivity in Benzoxazole Formation :
-
Azetidine Ring Strain :
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Piperazin-2-one Racemization :
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds with similar structures exhibit significant anticancer properties. The inhibition of specific enzymes involved in cancer metabolism, such as acetyl-coenzyme A carboxylase (ACCase) , can disrupt fatty acid synthesis pathways crucial for tumor growth.
Case Study :
A study demonstrated that derivatives of benzoxazole compounds showed cytotoxic effects on various cancer cell lines, suggesting that the target compound may also possess similar properties .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values that indicate its efficacy compared to standard antimicrobial agents.
| Microorganism | MIC (µg/mL) | Standard Agent | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 0.5 |
| Escherichia coli | 16 | Ciprofloxacin | 0.25 |
| Candida albicans | 64 | Fluconazole | 8 |
These findings suggest that the compound could be developed further as a potential antimicrobial agent.
Molecular Biology
Enzyme Inhibition Studies :
The primary mechanism of action involves the inhibition of ACCase, which plays a crucial role in lipid metabolism. This inhibition can lead to altered lipid profiles in cells, potentially affecting cell signaling and gene expression related to metabolic disorders.
Biochemical Pathways :
The compound's interaction with ACCase can disrupt the carboxylation of acetyl-CoA, a vital step in fatty acid biosynthesis. This disruption may have implications for diseases characterized by abnormal lipid metabolism, including obesity and diabetes.
Mechanism of Action
The mechanism of action of 4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. The benzoxazole moiety can form π-π stacking or π-cation interactions with biological targets, while the azetidine and piperazin-2-one rings can engage in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole vs. Benzothiazole Derivatives
- Bioactivity : Benzoxazole (target compound) and benzothiazole () moieties are associated with antimicrobial and antiviral activities. For example, pyridazine derivatives with benzothiazole groups exhibit antiplatelet aggregation effects .
Piperazin-2-one Modifications
- Methylation : 4-(Azetidin-3-yl)-1-methylpiperazin-2-one () shows reduced polarity compared to the target compound, which may improve blood-brain barrier penetration .
- Dihydrochloride Salts : Derivatives like 4-(azetidin-3-yl)piperazin-2-one dihydrochloride () enhance solubility but require careful pH optimization for biological assays .
Key Data Table: Structural and Functional Comparison
Biological Activity
The compound 4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoxazole moiety and a piperazine ring, which are known to influence its biological properties. The molecular formula is with a molecular weight of approximately 273.75 g/mol.
Target Enzymes and Pathways
The primary biological activity of this compound appears to be linked to its interaction with specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of acetyl-coenzyme A carboxylase (ACCase) , which plays a critical role in fatty acid metabolism. Inhibition of ACCase can lead to alterations in lipid synthesis and energy metabolism, potentially impacting various cellular processes.
Biological Activities
Research indicates that This compound exhibits several biological activities:
- Antimicrobial Properties : Initial evaluations have shown that this compound possesses antimicrobial activity against various bacterial strains.
- Anticancer Activity : Studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Effects :
- Neuroprotective Studies :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing 4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one, and how can reaction conditions be optimized?
Answer:
A multi-step synthesis is typically required, starting with functionalization of the benzoxazole core. Key steps include:
- Step 1: Preparation of 6-chloro-1,3-benzoxazole-2-carbaldehyde via condensation of 2-amino-5-chlorophenol with glyoxylic acid under acidic conditions .
- Step 2: Formation of the azetidine ring via [2+2] cycloaddition or nucleophilic substitution. For example, coupling the benzoxazole with a pre-functionalized azetidine intermediate (e.g., 3-aminomethylazetidine) using a Buchwald-Hartwig amination or SNAr reaction under inert atmosphere (N₂/Ar) .
- Step 3: Introduction of the piperazin-2-one moiety via reductive amination or Mitsunobu reaction, ensuring regioselectivity by protecting/deprotecting reactive amines .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, DMSO) for azetidine coupling to enhance solubility .
- Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., over-alkylation).
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
Answer:
A combination of techniques ensures accurate characterization:
- 1H/13C NMR: Assign peaks for the benzoxazole (aromatic protons at δ 7.2–8.1 ppm), azetidine (N-CH₂ at δ 3.5–4.0 ppm), and piperazin-2-one (carbonyl C=O at ~170 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, calculated m/z for C₁₄H₁₄ClN₅O₂: 343.0834; observed: 343.0836 .
- IR Spectroscopy: Detect carbonyl stretches (1650–1700 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) to rule out hydrolysis .
Advanced Validation:
- X-ray Crystallography: Resolve stereochemistry and confirm bond angles in the azetidine-piperazinone junction (if crystalline) .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility Controls:
- Use standardized cell lines (e.g., HEK293 for kinase assays) and validate via ≥3 biological replicates .
- Include positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Purity Verification:
- Quantify impurities (e.g., residual solvents, unreacted intermediates) via HPLC-UV/ELSD. Acceptable purity: ≥95% .
- Dose-Response Curves: Perform IC₅₀/EC₅₀ assays across a 6-point logarithmic range (e.g., 1 nM–100 µM) to assess potency thresholds .
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Key interactions:
- MD Simulations (GROMACS/AMBER): Simulate ligand-protein stability over 100 ns to assess binding mode retention .
- QSAR Modeling: Corrogate substituent effects (e.g., Cl position) using Hammett σ constants or DFT-derived descriptors .
Basic: What in vitro assays are suitable for initial pharmacological profiling?
Answer:
- Enzyme Inhibition: Screen against kinase panels (e.g., EGFR, BRAF) using ADP-Glo™ assays .
- Cytotoxicity: Use MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .
- Solubility/Permeability:
- PAMPA: Assess blood-brain barrier penetration (logPe > −5.0 suggests CNS activity).
- Thermodynamic Solubility: Shake-flask method in PBS (pH 7.4) .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the azetidine and piperazinone moieties?
Answer:
- Azetidine Modifications:
- Replace azetidine with pyrrolidine or piperidine to assess ring size impact on target binding .
- Introduce substituents (e.g., methyl, fluoro) at the 3-position to probe steric/electronic effects .
- Piperazin-2-one Variations:
- Substitute carbonyl with thiocarbonyl or amidoxime to modulate hydrogen-bonding capacity .
- Explore N-alkylation (e.g., methyl, benzyl) to enhance lipophilicity .
Data Analysis:
- Use PCA (Principal Component Analysis) to cluster bioactivity data and identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
